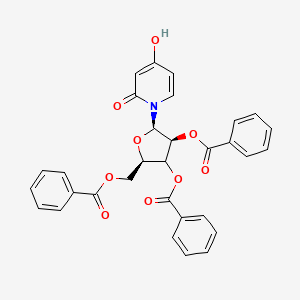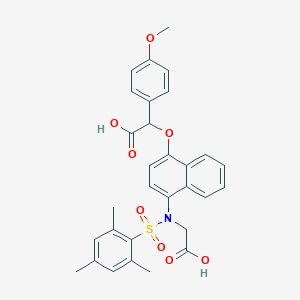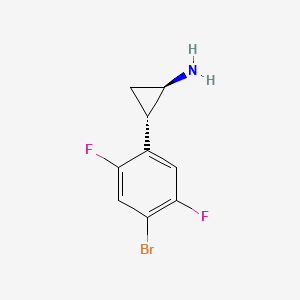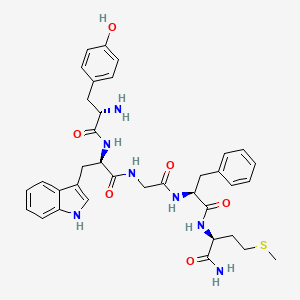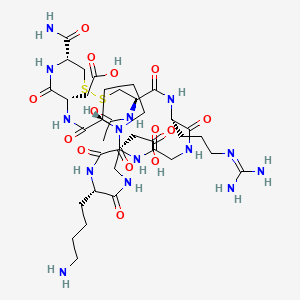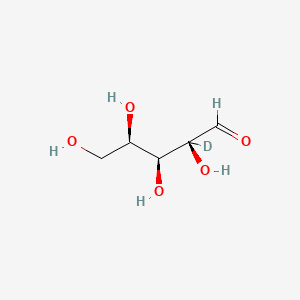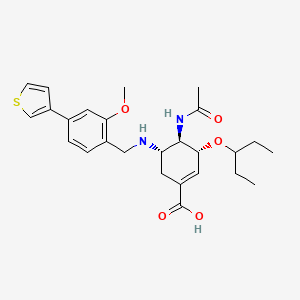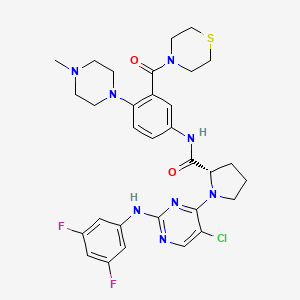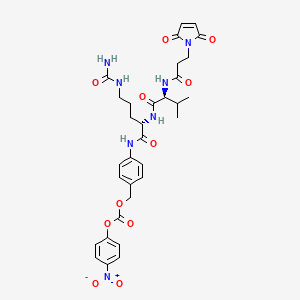
Mal-VC-PAB-PNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-VC-PAB-PNP involves multiple steps, starting with the preparation of the maleimide and valine-citrulline components. These components are then linked through a p-aminobenzyl spacer to form the final compound. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-VC-PAB-PNP undergoes several types of chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic agent once inside the target cell.
Substitution Reactions: The maleimide group can react with thiol groups on antibodies, forming stable thioether bonds
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
DMSO: Used as a solvent for its ability to dissolve both organic and inorganic compounds.
Thiol-containing Compounds: React with the maleimide group to form stable conjugates
Major Products Formed
The major products formed from reactions involving this compound are antibody-drug conjugates, where the cytotoxic agent is linked to an antibody through the this compound linker .
Applications De Recherche Scientifique
Mal-VC-PAB-PNP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.
Medicine: Plays a crucial role in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.
Industry: Used in the production of ADCs and other bioconjugates for therapeutic and diagnostic purposes
Mécanisme D'action
Mal-VC-PAB-PNP exerts its effects through a cleavable linker mechanism. Once the antibody-drug conjugate binds to the target cell, the linker is cleaved by intracellular enzymes, releasing the cytotoxic agent. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic index of the drug .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mc-Val-Cit-PABC-PNP: Another cleavable linker used in ADCs, similar in structure and function to Mal-VC-PAB-PNP.
VcMMAE: A drug-linker conjugate used in ADCs with anti-cancer activity.
Uniqueness
This compound is unique due to its specific cleavage mechanism and its ability to form stable conjugates with antibodies. This makes it particularly effective in targeted cancer therapies, where precise delivery of cytotoxic agents is crucial .
Propriétés
Formule moléculaire |
C32H37N7O11 |
|---|---|
Poids moléculaire |
695.7 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C32H37N7O11/c1-19(2)28(37-25(40)15-17-38-26(41)13-14-27(38)42)30(44)36-24(4-3-16-34-31(33)45)29(43)35-21-7-5-20(6-8-21)18-49-32(46)50-23-11-9-22(10-12-23)39(47)48/h5-14,19,24,28H,3-4,15-18H2,1-2H3,(H,35,43)(H,36,44)(H,37,40)(H3,33,34,45)/t24-,28-/m0/s1 |
Clé InChI |
WZLBRPXGGXMQRU-CUBQBAPOSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCN3C(=O)C=CC3=O |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCN3C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)
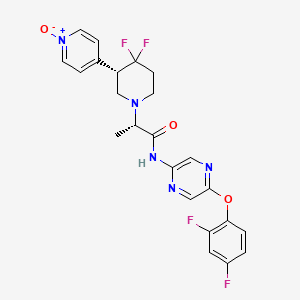
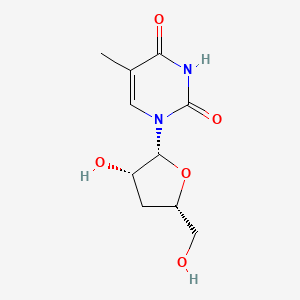
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)

